Pyr-41
CAS No.: 418805-02-4
Cat. No.: VC0547892
Molecular Formula: C17H13N3O7
Molecular Weight: 371.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis). Note: PYR-41 in solution may exist as a mixture of E- and Z- isomers. HPLC may show two peaks depending on conditions.
* For research use only. Not for human or veterinary use.

CAS No. | 418805-02-4 |
---|---|
Molecular Formula | C17H13N3O7 |
Molecular Weight | 371.3 g/mol |
IUPAC Name | ethyl 4-[(4Z)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate |
Standard InChI | InChI=1S/C17H13N3O7/c1-2-26-17(23)10-3-5-11(6-4-10)19-16(22)13(15(21)18-19)9-12-7-8-14(27-12)20(24)25/h3-9H,2H2,1H3,(H,18,21)/b13-9- |
Standard InChI Key | ARGIPZKQJGFSGQ-LCYFTJDESA-N |
Isomeric SMILES | CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)[N+](=O)[O-])/C(=O)N2 |
SMILES | CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2 |
Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2 |
Appearance | Brown solid powder |
Chemical Identity and Structural Properties
PYR-41, chemically designated as ethyl 4-[(4Z)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate, is a synthetic small molecule with a molecular weight of 371.3 Da . Its structure features a nitro-furan moiety linked to a pyrazolidine-dione core, enabling covalent interaction with the active-site cysteine of E1 enzymes . The compound’s solubility is limited to polar aprotic solvents such as DMSO (74 mg/mL), with negligible solubility in water or ethanol .
Table 1: Physicochemical Properties of PYR-41
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₇H₁₃N₃O₇ | |
CAS Number | 418805-02-4 | |
Purity | ≥98% (HPLC) | |
IC₅₀ (E1 Inhibition) | 5–10 μM | |
Storage Conditions | -20°C, protected from light |
Mechanism of Action
PYR-41 irreversibly inhibits UBA1, the enzyme responsible for activating ubiquitin in the first step of the ubiquitination cascade . By covalently modifying the E1 active site, it prevents ubiquitin transfer to E2 conjugating enzymes, thereby blocking proteasomal degradation of substrates such as IκBα and p53 . Paradoxically, PYR-41 induces accumulation of high-molecular-weight ubiquitinated proteins, likely due to inhibition of deubiquitinases (DUBs) like USP5 . Concurrently, it enhances sumoylation by diverting ubiquitin-conjugating machinery toward SUMO pathways .
Pharmacological Effects
Anti-Inflammatory and Organ-Protective Actions
In murine sepsis models induced by cecal ligation and puncture (CLP), PYR-41 (5 mg/kg IV) reduced serum proinflammatory cytokines by 77–89% (TNF-α, IL-1β, IL-6) and attenuated lung injury markers (myeloperoxidase activity, caspase-3 degradation) . Histological analysis revealed a 74% reduction in alveolar damage, correlating with restored IκB levels and suppressed NF-κB activation in macrophages . Survival rates improved from 42% to 83% over 10 days .
Table 2: Preclinical Findings in Sepsis Models
Parameter | Effect of PYR-41 | Source |
---|---|---|
Serum TNF-α | ↓79% vs. vehicle | |
Lung MPO Activity | ↓64% | |
COX-2 mRNA Expression | ↓56% | |
10-Day Survival | 83% vs. 42% (vehicle) |
Cardioprotective Effects
In angiotensin II-induced cardiac hypertrophy, PYR-41 (5–10 mg/day) attenuated systolic blood pressure elevation by 18–32% and reduced myocardial fibrosis by 45% . Mechanistically, it inhibited PTEN degradation, suppressing AKT, ERK1/2, and STAT3 signaling pathways . Echocardiography demonstrated improved ejection fraction (68% vs. 54% in controls) and reduced left ventricular wall thickness .
Biochemical and Cellular Effects
p53 Stabilization and Apoptosis
PYR-41 inhibits MDM2-mediated ubiquitination of p53, increasing its half-life from <30 minutes to >4 hours in cancer cells . This stabilization activates p21-dependent cell cycle arrest and apoptosis, particularly in transformed cells . In Jurkat T-cells, 50 μM PYR-41 induced 70% caspase-3 activation within 24 hours .
SUMO Pathway Modulation
By sequestering E1 enzymes, PYR-41 elevates global sumoylation levels by 3–5 fold, as observed in HeLa cells . This effect is temperature-sensitive, with maximal sumoylation achieved at 37°C .
Parameter | Recommendation | Source |
---|---|---|
GHS Classification | H302 (Harmful if swallowed) | |
H317 (May cause skin allergy) | ||
PPE Requirements | Gloves, lab coat, eye protection | |
Disposal | Incinerate at 800°C |
Future Directions and Limitations
While PYR-41 has proven invaluable in elucidating ubiquitination dynamics, its clinical translation is hindered by off-target effects on DUBs and kinases like Bcr-Abl . Second-generation analogs with improved selectivity (e.g., PYR-61) are under investigation . Ongoing research explores its utility in neurodegenerative diseases, where protein aggregation is ubiquitin-dependent .
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